molecular formula C13H16N4O3 B13987062 1-[2-(Morpholin-4-yl)ethyl]-5-nitro-1H-benzimidazole CAS No. 126930-63-0

1-[2-(Morpholin-4-yl)ethyl]-5-nitro-1H-benzimidazole

Cat. No.: B13987062
CAS No.: 126930-63-0
M. Wt: 276.29 g/mol
InChI Key: RSSIMZHMCQZVMX-UHFFFAOYSA-N
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Description

1-[2-(Morpholin-4-yl)ethyl]-5-nitro-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a morpholine ring and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Morpholin-4-yl)ethyl]-5-nitro-1H-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Nitro Group: Nitration of the benzimidazole core is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where the nitro group is replaced by a morpholine moiety under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Morpholin-4-yl)ethyl]-5-nitro-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other nucleophiles under appropriate conditions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols, basic conditions

    Cyclization: Acidic or basic catalysts, elevated temperatures

Major Products

    Reduction: 1-[2-(Morpholin-4-yl)ethyl]-5-amino-1H-benzimidazole

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used

Scientific Research Applications

1-[2-(Morpholin-4-yl)ethyl]-5-nitro-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 1-[2-(Morpholin-4-yl)ethyl]-5-nitro-1H-benzimidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The morpholine ring enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(Morpholin-4-yl)ethyl]-1H-indol-5-amine
  • 2-(4-Morpholino)ethyl isothiocyanate
  • 5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles

Uniqueness

1-[2-(Morpholin-4-yl)ethyl]-5-nitro-1H-benzimidazole is unique due to the presence of both a nitro group and a morpholine ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

126930-63-0

Molecular Formula

C13H16N4O3

Molecular Weight

276.29 g/mol

IUPAC Name

4-[2-(5-nitrobenzimidazol-1-yl)ethyl]morpholine

InChI

InChI=1S/C13H16N4O3/c18-17(19)11-1-2-13-12(9-11)14-10-16(13)4-3-15-5-7-20-8-6-15/h1-2,9-10H,3-8H2

InChI Key

RSSIMZHMCQZVMX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C=NC3=C2C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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